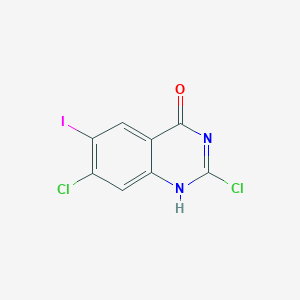

2,7-dichloro-6-iodo-1H-quinazolin-4-one

Description

2,7-Dichloro-6-iodo-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by substituents at positions 2 (chloro), 6 (iodo), and 7 (chloro) on the quinazolinone core. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of fused benzene and pyrimidine rings.

Properties

IUPAC Name |

2,7-dichloro-6-iodo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2O/c9-4-2-6-3(1-5(4)11)7(14)13-8(10)12-6/h1-2H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNMKNONLRNPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1I)Cl)NC(=NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1I)Cl)NC(=NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2,7-dichloro-6-iodo-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in halogenated compounds .

Scientific Research Applications

2,7-dichloro-6-iodo-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in the study of enzyme interactions and protein-ligand binding. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the regulation of matrix metalloproteinase activity, which is crucial for various physiological processes and disease pathogenesis . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-dichloro-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to regulate the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This regulation occurs through enzyme activation, inhibition, complex formation, and compartmentalization. The compound’s interactions with other proteins and molecules play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,7-dichloro-6-iodo-1H-quinazolin-4-one with structurally related quinazolinones:

Key Observations:

Halogen Effects :

- The iodo substituent at position 6 in This compound and 7-fluoro-6-iodo-1H-quinazolin-4-one increases molecular weight and polarizability compared to nitro or imidazole derivatives. Iodine’s large atomic radius may enhance binding to hydrophobic protein pockets .

- Chlorine at positions 2 and 7 likely improves metabolic stability and lipophilicity, favoring membrane permeability in drug design .

Functional Group Diversity :

- Nitro groups (e.g., in 7-chloro-6-nitroquinazolin-4(3H)-one) are electron-withdrawing, directing reactivity for further functionalization, such as sulfinate substitutions .

- Imidazole-containing derivatives (e.g., 6-chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one) exhibit H1-antihistaminic effects, suggesting that side-chain modifications can drastically alter biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.